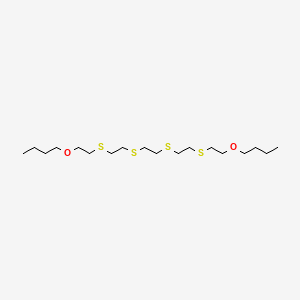
5,20-Dioxa-8,11,14,17-tetrathiatetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,20-Dioxa-8,11,14,17-tetrathiatetracosane is a chemical compound with the molecular formula C18H38O2S4 and a molecular weight of 414.758 g/mol . This compound is known for its unique structure, which includes multiple oxygen and sulfur atoms, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 5,20-Dioxa-8,11,14,17-tetrathiatetracosane involves several steps. One common method includes the reaction of a macrobicycle compound with diglycolyl chloride in the presence of a base, leading to the formation of a diamide. Subsequent reduction of this diamide results in the formation of the desired compound
Analyse Chemischer Reaktionen
5,20-Dioxa-8,11,14,17-tetrathiatetracosane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur and oxygen atoms within the compound .
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research. In chemistry, it is used as a ligand in the synthesis of complex metal structures. In biology and medicine, its unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development and biochemical studies. In industry, it may be used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 5,20-Dioxa-8,11,14,17-tetrathiatetracosane involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can affect various biochemical pathways, depending on the specific application. For example, in drug development, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,20-Dioxa-8,11,14,17-tetrathiatetracosane include other polymacrocyclic ligands such as 8,18-dioxa-1,5,11,15-tetraaza-[13.5.2.25,11]-eicosane and 7,16-dioxa-1,4,10,13-tetraaza-[11.5.3.34,10]-octadecane These compounds share structural similarities but differ in the arrangement and number of oxygen and sulfur atoms, which can lead to different chemical properties and applications
Eigenschaften
CAS-Nummer |
401819-83-8 |
|---|---|
Molekularformel |
C18H38O2S4 |
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-(2-butoxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethoxy]butane |
InChI |
InChI=1S/C18H38O2S4/c1-3-5-7-19-9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-8-6-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
UVXXPEPKOSECEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCSCCSCCSCCSCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)
![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)

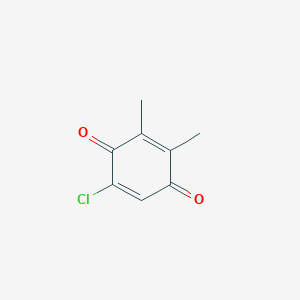
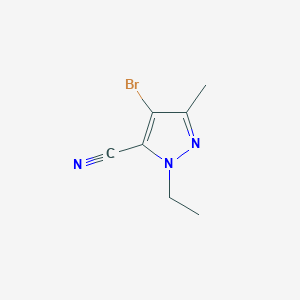
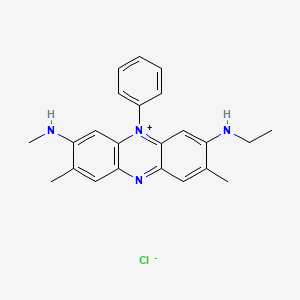
![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)
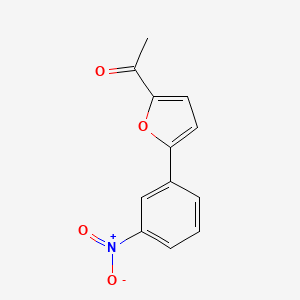
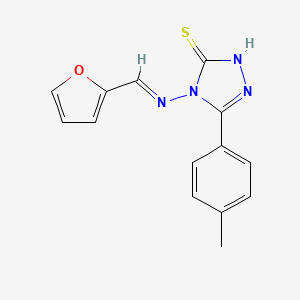
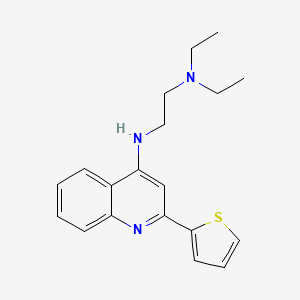
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)

